molecular formula C52H60N2P2 B13388905 (1R,2R)-1-N,2-N-bis[[2-bis(2,6-dimethylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine

(1R,2R)-1-N,2-N-bis[[2-bis(2,6-dimethylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine

Katalognummer: B13388905
Molekulargewicht: 775.0 g/mol
InChI-Schlüssel: OVVLELLULDWXFA-AWSIMMLFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2R)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine is a chiral ligand used in various catalytic processes. It is known for its high enantioselectivity and efficiency in asymmetric synthesis, making it a valuable compound in organic chemistry and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine typically involves the reaction of cyclohexane-1,2-diamine with bis(3,5-dimethylphenyl)phosphine. The reaction is carried out under inert atmosphere conditions, often using a solvent such as toluene or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield. Purification is typically achieved through recrystallization or chromatography techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of reduced phosphine derivatives.

    Substitution: Formation of substituted phosphine compounds.

Wissenschaftliche Forschungsanwendungen

(1R,2R)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine is widely used in scientific research due to its role as a chiral ligand in asymmetric catalysis. Its applications include:

    Chemistry: Used in the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential use in the development of chiral drugs and therapeutic agents.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Wirkmechanismus

The compound exerts its effects through its ability to coordinate with metal centers, forming chiral metal complexes. These complexes can then catalyze various asymmetric reactions, leading to the formation of enantiomerically enriched products. The phosphine groups play a crucial role in stabilizing the metal center and facilitating the catalytic process.

Vergleich Mit ähnlichen Verbindungen

  • (1R,2R)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine
  • (1S,2S)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine
  • (1R,2R)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine

Uniqueness: The (1R,2R) configuration of the compound provides a specific chiral environment that is highly effective in asymmetric catalysis. Compared to its (1S,2S) counterpart, the (1R,2R) configuration may offer different selectivity and efficiency in certain reactions. The presence of bis(3,5-dimethylphenyl)phosphine groups enhances the compound’s ability to stabilize metal centers and improve catalytic performance.

Eigenschaften

Molekularformel

C52H60N2P2

Molekulargewicht

775.0 g/mol

IUPAC-Name

(1R,2R)-1-N,2-N-bis[[2-bis(2,6-dimethylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine

InChI

InChI=1S/C52H60N2P2/c1-35-19-15-20-36(2)49(35)55(50-37(3)21-16-22-38(50)4)47-31-13-9-27-43(47)33-53-45-29-11-12-30-46(45)54-34-44-28-10-14-32-48(44)56(51-39(5)23-17-24-40(51)6)52-41(7)25-18-26-42(52)8/h9-10,13-28,31-32,45-46,53-54H,11-12,29-30,33-34H2,1-8H3/t45-,46-/m1/s1

InChI-Schlüssel

OVVLELLULDWXFA-AWSIMMLFSA-N

Isomerische SMILES

CC1=C(C(=CC=C1)C)P(C2=CC=CC=C2CN[C@@H]3CCCC[C@H]3NCC4=CC=CC=C4P(C5=C(C=CC=C5C)C)C6=C(C=CC=C6C)C)C7=C(C=CC=C7C)C

Kanonische SMILES

CC1=C(C(=CC=C1)C)P(C2=CC=CC=C2CNC3CCCCC3NCC4=CC=CC=C4P(C5=C(C=CC=C5C)C)C6=C(C=CC=C6C)C)C7=C(C=CC=C7C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.